Methyl 3,5-dimethylbenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-dimethylbenzoylformate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoylformate, featuring methyl groups at the 3 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-dimethylbenzoylformate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzoic acid with methyl formate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic esterification of 3,5-dimethylbenzoic acid with methanol. This process can be optimized for higher yields by using acidic catalysts like sulfuric acid or p-toluenesulfonic acid and removing water formed during the reaction to drive the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-dimethylbenzoylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3,5-dimethylbenzoylformate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3,5-dimethylbenzoylformate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in catalytic processes that modify its structure. The pathways involved can include ester hydrolysis, oxidation-reduction reactions, and conjugation with other biomolecules.
Comparison with Similar Compounds
Methyl benzoylformate: Similar structure but lacks the methyl groups at the 3 and 5 positions.
Ethyl benzoylformate: An ethyl ester variant with different physical and chemical properties.
Methyl 4-methylbenzoylformate: Another derivative with a methyl group at the 4 position instead of 3 and 5.
Uniqueness: Methyl 3,5-dimethylbenzoylformate is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
methyl 2-(3,5-dimethylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-8(2)6-9(5-7)10(12)11(13)14-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZODCZBGNNDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.